

Investigating the neuroprotective effects of 2-Methyl-2-morpholinopropan-1-amine derivatives

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Compound of Interest

Compound Name: 2-Methyl-2-morpholinopropan-1-amine

Cat. No.: B183984

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An In-depth Technical Guide to the Neuroprotective Effects of Morpholine Derivatives

Introduction

Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, represent a significant and growing global health challenge, characterized by the progressive loss of neuronal structure and function.^[1] The development of effective therapeutic agents is hampered by the complexity of the central nervous system (CNS) and the stringent requirements for drugs to cross the blood-brain barrier (BBB). In this context, the morpholine ring has emerged as a "privileged structure" in medicinal chemistry.^[2] Its unique physicochemical properties, including a flexible conformation and a pKa value that enhances blood solubility and brain permeability, make it an attractive scaffold for the design of CNS-active compounds.^[3]

While specific public data on the neuroprotective effects of **2-Methyl-2-morpholinopropan-1-amine** derivatives are limited, extensive research into the broader class of morpholine derivatives has revealed significant potential. These compounds have been shown to interact with multiple targets relevant to neurodegeneration, including key enzymes and signaling pathways involved in neurotransmission, oxidative stress, and cell survival.^{[1][3]} This technical guide provides a comprehensive overview of the neuroprotective mechanisms, quantitative data from key studies, and detailed experimental protocols used to evaluate morpholine derivatives.

Mechanisms of Neuroprotection

The neuroprotective activity of morpholine derivatives is often multifactorial, targeting several pathological processes simultaneously. This multi-target approach is considered highly advantageous for treating complex neurodegenerative diseases.[\[4\]](#)

Enzyme Inhibition

A primary strategy in treating neurodegenerative disorders involves the modulation of key enzymes. Morpholine derivatives have shown significant inhibitory activity against several enzymes implicated in the pathology of Alzheimer's and Parkinson's diseases.[\[1\]](#)

- Cholinesterases (AChE and BuChE): Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes increases acetylcholine levels in the brain, a key therapeutic strategy for Alzheimer's disease.[\[1\]](#)[\[5\]](#) Several novel morpholine-bearing quinoline derivatives have been synthesized and identified as potent dual inhibitors of both AChE and BuChE.[\[6\]](#)
- Monoamine Oxidases (MAO-A and MAO-B): MAO enzymes are involved in the degradation of monoamine neurotransmitters like dopamine. The inhibition of MAO-B is a particularly important strategy in Parkinson's disease treatment to conserve dopamine levels.[\[1\]](#)[\[5\]](#) The morpholine scaffold has been successfully incorporated into compounds to achieve potent MAO-B inhibition.[\[1\]](#)

Modulation of Oxidative Stress Pathways

Oxidative stress is a common pathological mechanism in many neurodegenerative diseases.[\[4\]](#) The brain is particularly vulnerable due to its high oxygen consumption and lipid-rich composition.[\[7\]](#)

- Nrf2 Pathway Activation: The transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is a master regulator of the antioxidant response. Under normal conditions, it is bound and inhibited by Keap1. Certain morpholine-containing chalcone derivatives have been shown to confer neuroprotection by binding to Keap1, which leads to the release and nuclear translocation of Nrf2.[\[8\]](#) Once in the nucleus, Nrf2 activates the expression of a suite of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and glutamate-cysteine ligase (GCL), which is involved in glutathione synthesis.[\[8\]](#)

Interaction with Other CNS Targets

The versatility of the morpholine scaffold allows it to be incorporated into molecules that target other critical components of neurodegenerative pathways.[\[9\]](#)

- γ -Secretase and δ -Secretase Inhibition: In Alzheimer's disease, the accumulation of amyloid- β (A β) peptides is a key pathological hallmark. These peptides are generated by the cleavage of the amyloid precursor protein (APP) by enzymes including γ -secretase and δ -secretase. Morpholine-containing compounds have been investigated for their ability to inhibit these secretases, thereby reducing the production of toxic A β peptides.[\[3\]](#)[\[9\]](#)

Data Presentation: Cholinesterase Inhibitory Activity

The following table summarizes the quantitative data for a series of novel 4-N-phenylaminoquinoline derivatives bearing a morpholine group, highlighting their potent inhibitory activity against cholinesterases.

Compound ID	Target Enzyme	IC ₅₀ (μ M) [6]
11g	AChE (from electric eel)	1.94 \pm 0.13
BuChE (from equine serum)	28.37 \pm 1.85	
11a	AChE (from electric eel)	2.12 \pm 0.15
BuChE (from equine serum)	> 40	
11h	AChE (from electric eel)	2.58 \pm 0.17
BuChE (from equine serum)	> 40	
11j	AChE (from electric eel)	2.65 \pm 0.18
BuChE (from equine serum)	> 40	
11l	AChE (from electric eel)	2.89 \pm 0.19
BuChE (from equine serum)	> 40	
Galantamine (Reference)	AChE (from electric eel)	1.85 \pm 0.12
BuChE (from equine serum)	35.14 \pm 2.11	

Experimental Protocols

Detailed and standardized methodologies are crucial for the evaluation of potential neuroprotective agents. Below are protocols for key in vitro and in vivo experiments cited in the investigation of morpholine derivatives.

In Vitro Protocol: Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine AChE and BuChE inhibitory activity.[\[10\]](#)

- Preparation of Reagents:
 - Phosphate Buffer (0.1 M, pH 8.0).
 - Substrate solutions: Acetylthiocholine iodide (ATCI) for AChE and S-butylthiocholine chloride (BTCl) for BuChE.
 - Ellman's Reagent: 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).
 - Test compound solutions at various concentrations.
 - Enzyme solutions: AChE from electric eel and BuChE from equine serum.
- Assay Procedure:
 - In a 96-well plate, add 25 µL of the test compound solution, 125 µL of DTNB, and 50 µL of phosphate buffer.
 - Initiate the reaction by adding 25 µL of the enzyme solution (AChE or BuChE).
 - Incubate the plate at 37°C for 15 minutes.
 - Add 25 µL of the respective substrate (ATCI or BTCl) to start the colorimetric reaction.
 - Measure the absorbance continuously at 412 nm for 5 minutes using a microplate reader.

- The rate of reaction is determined by the increase in absorbance.
- Data Analysis:
 - Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.
 - Determine the IC_{50} value (the concentration of inhibitor that causes 50% enzyme inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Protocol: Traumatic Brain Injury Model

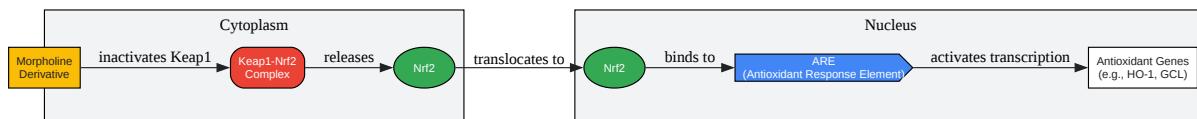
This protocol describes the evaluation of a morpholine derivative in a rat model of traumatic brain injury (TBI) to assess its neuroprotective effects in a living system.

- Animal Model:
 - Use adult male rats.
 - Anesthetize the animals and mount them in a stereotaxic frame.
 - Induce TBI using a controlled cortical impact (CCI) device. This involves performing a craniotomy to expose the brain and then using a pneumatically controlled piston to create a defined cortical injury.
- Drug Administration:
 - Prepare the test allylmorpholine derivative for intraperitoneal injection.
 - Administer the compound at various doses (e.g., 1, 10, or 50 mg/kg) at a set time point after the injury (e.g., 1 hour post-trauma).
 - Continue daily administration for a defined period (e.g., 6 days).
- Behavioral Assessments:

- Perform a battery of neurological tests to assess motor function, exploratory behavior, and anxiety levels.
- Beam Walking Test: Evaluate motor coordination and balance by measuring the time taken and errors made while the rat traverses a narrow wooden beam.
- Open Field Test: Assess locomotor activity and exploratory behavior by placing the animal in an open arena and tracking its movements.
- Elevated Plus Maze: Measure anxiety-like behavior based on the animal's preference for the open versus the closed arms of the maze.
- Data Analysis:
 - Compare the performance of the drug-treated TBI group with a vehicle-treated TBI group and a sham control group.
 - Statistical analysis (e.g., ANOVA) is used to determine if the compound significantly improves neurological outcomes.

Visualizations: Pathways and Workflows

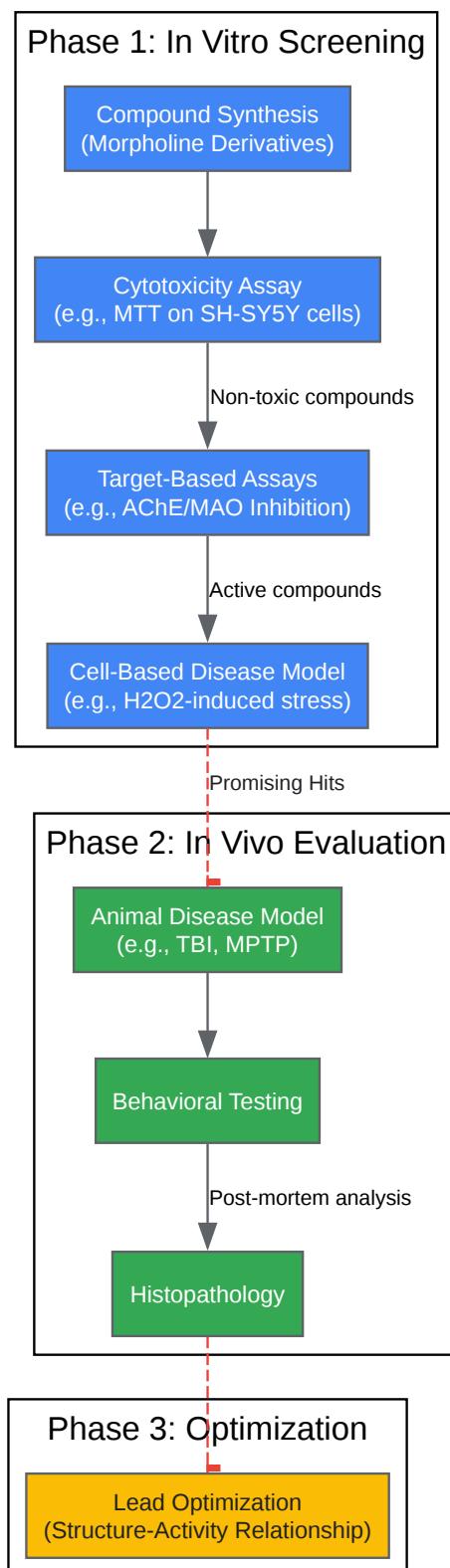
Signaling Pathway: Nrf2-Mediated Antioxidant Response



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Caption: Nrf2 activation by a morpholine derivative to boost antioxidant defenses.

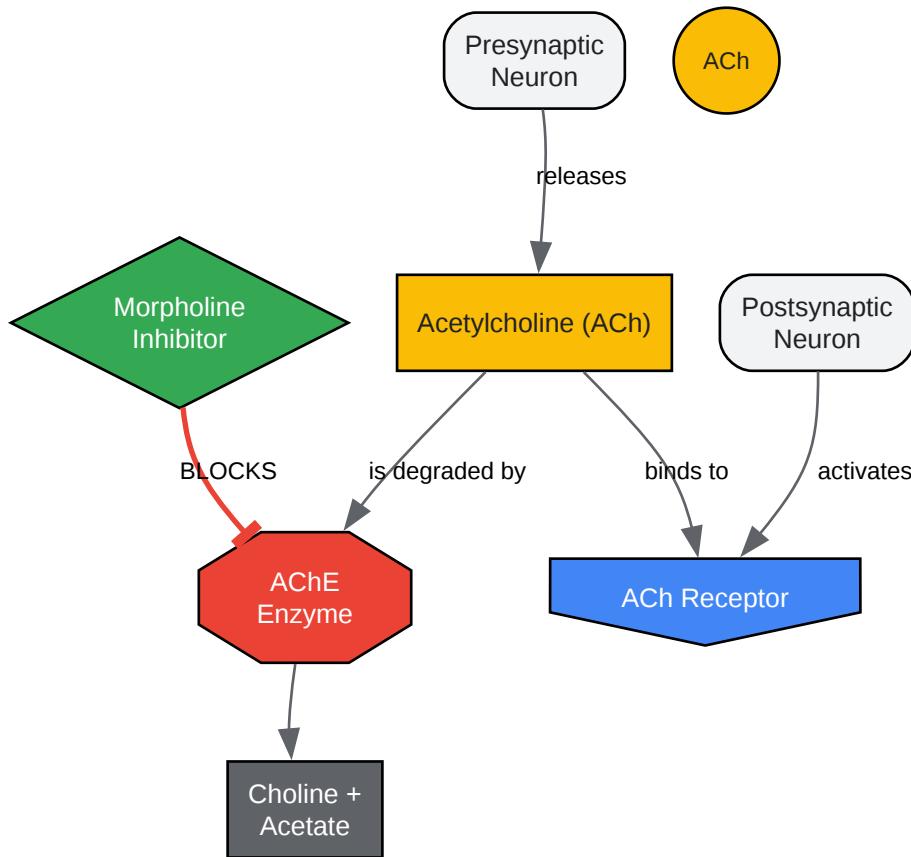
Experimental Workflow: Neuroprotective Agent Screening



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Caption: A generalized workflow for the discovery of neuroprotective compounds.

Logical Relationship: Cholinesterase Inhibition at the Synapse



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Caption: Morpholine derivative blocking AChE to increase acetylcholine signaling.

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